3-[(3-cyano-4,5,6-trimethylpyridin-2-yl)sulfanyl]-N-(4-methoxyphenyl)propanamide
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Overview
Description
3-[(3-CYANO-4,5,6-TRIMETHYL-2-PYRIDINYL)SULFANYL]-N-(4-METHOXYPHENYL)PROPANAMIDE is a complex organic compound with a unique structure that includes a cyano group, a pyridine ring, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-CYANO-4,5,6-TRIMETHYL-2-PYRIDINYL)SULFANYL]-N-(4-METHOXYPHENYL)PROPANAMIDE typically involves the reaction of 3-cyano-4,5,6-trimethyl-2-pyridinethiol with 4-methoxyphenylpropanoic acid under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as triethylamine, and a solvent, such as dimethylformamide (DMF). The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method could include the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of automated systems can help in monitoring and optimizing the reaction parameters to ensure consistent quality and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-[(3-CYANO-4,5,6-TRIMETHYL-2-PYRIDINYL)SULFANYL]-N-(4-METHOXYPHENYL)PROPANAMIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
3-[(3-CYANO-4,5,6-TRIMETHYL-2-PYRIDINYL)SULFANYL]-N-(4-METHOXYPHENYL)PROPANAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-[(3-CYANO-4,5,6-TRIMETHYL-2-PYRIDINYL)SULFANYL]-N-(4-METHOXYPHENYL)PROPANAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby reducing inflammation .
Comparison with Similar Compounds
Similar Compounds
- 2-[(3-CYANO-4,5,6-TRIMETHYL-2-PYRIDINYL)SULFANYL]-N-PHENYLACETAMIDE
- ETHYL 2-({[(3-CYANO-4,5,6-TRIMETHYL-2-PYRIDINYL)SULFANYL]ACETYL}AMINO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE
Uniqueness
3-[(3-CYANO-4,5,6-TRIMETHYL-2-PYRIDINYL)SULFANYL]-N-(4-METHOXYPHENYL)PROPANAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxyphenyl group, in particular, may enhance its interaction with certain biological targets, making it more effective in specific applications compared to similar compounds .
Properties
Molecular Formula |
C19H21N3O2S |
---|---|
Molecular Weight |
355.5 g/mol |
IUPAC Name |
3-(3-cyano-4,5,6-trimethylpyridin-2-yl)sulfanyl-N-(4-methoxyphenyl)propanamide |
InChI |
InChI=1S/C19H21N3O2S/c1-12-13(2)17(11-20)19(21-14(12)3)25-10-9-18(23)22-15-5-7-16(24-4)8-6-15/h5-8H,9-10H2,1-4H3,(H,22,23) |
InChI Key |
PYNLJQWLERXJGI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(N=C1C)SCCC(=O)NC2=CC=C(C=C2)OC)C#N)C |
Origin of Product |
United States |
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